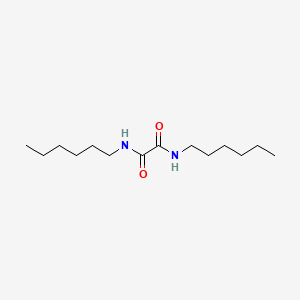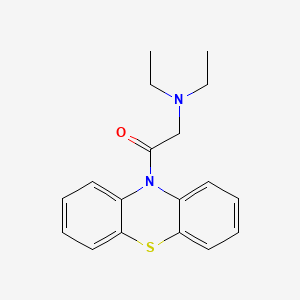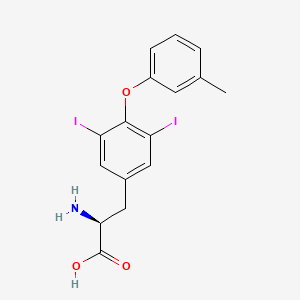
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine: is a synthetic derivative of the amino acid tyrosine. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the phenyl ring and a 3-methylphenyl group attached to the oxygen atom of the tyrosine molecule. The molecular formula of this compound is C16H15I2NO3, and it has a molecular weight of 523.1032 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine typically involves the iodination of a tyrosine derivative followed by the introduction of the 3-methylphenyl group. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Substituted tyrosine derivatives with various functional groups replacing the iodine atoms.
Scientific Research Applications
Chemistry: In chemistry, 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound can be used as a probe to study the role of iodinated tyrosine derivatives in biological systems. It can also be used to investigate the effects of iodine substitution on the biological activity of tyrosine-containing peptides and proteins.
Medicine: In medicine, this compound has potential applications in the development of diagnostic agents and therapeutic drugs. Its iodine content makes it suitable for use in radiolabeling and imaging studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine involves its interaction with molecular targets such as enzymes, receptors, and transporters. The iodine atoms and the 3-methylphenyl group can influence the compound’s binding affinity and specificity for these targets. The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
3,5-Diiodo-L-tyrosine: Similar structure but lacks the 3-methylphenyl group.
3-Iodo-L-tyrosine: Contains only one iodine atom.
O-(3-methylphenyl)-L-tyrosine: Lacks the iodine atoms.
Uniqueness: 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine is unique due to the presence of both iodine atoms and the 3-methylphenyl group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
5383-39-1 |
|---|---|
Molecular Formula |
C16H15I2NO3 |
Molecular Weight |
523.10 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3,5-diiodo-4-(3-methylphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H15I2NO3/c1-9-3-2-4-11(5-9)22-15-12(17)6-10(7-13(15)18)8-14(19)16(20)21/h2-7,14H,8,19H2,1H3,(H,20,21)/t14-/m0/s1 |
InChI Key |
VLTNXXZNHLIABH-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


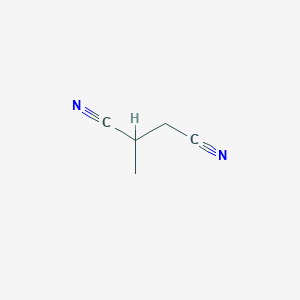
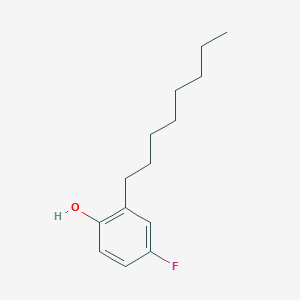
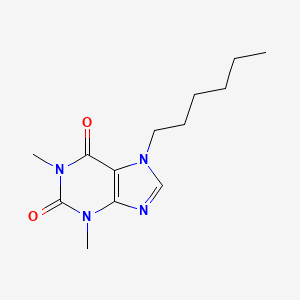
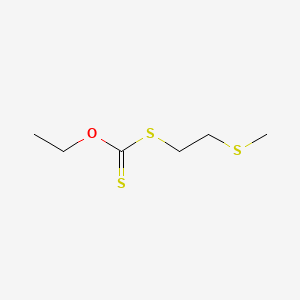
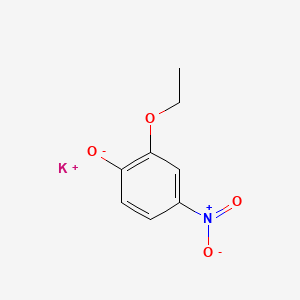
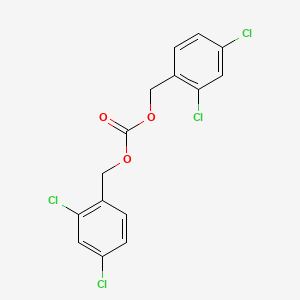
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14745688.png)
![[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14745693.png)
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
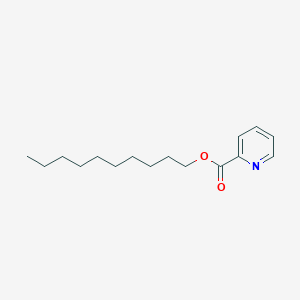
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
